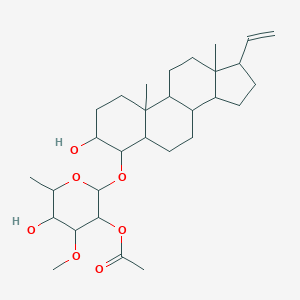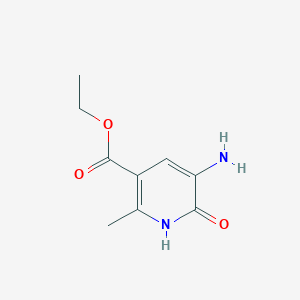
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one, also known as AME, is a pyridine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. AME has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Studies have shown that 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This suggests that it may have potential applications in the treatment of various inflammatory diseases.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests that it may have potential applications in the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
List of
Zukünftige Richtungen
1. Development of new formulations of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one with improved solubility and bioavailability.
2. Investigation of the potential applications of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
3. Studies to elucidate the mechanism of action of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one at the molecular level.
4. Investigation of the potential side effects of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one and its safety profile in vivo.
5. Development of new analogs of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one with improved biological activities and pharmacological properties.
Synthesemethoden
The synthesis of 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one involves the reaction of 2-acetyl-3-methylpyridine with ethyl chloroformate and ammonia. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one has also been found to exhibit anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Studies have shown that 3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
143708-31-0 |
|---|---|
Produktname |
3-amino-5-(ethoxycarbonyl)-6-methylpyridin-2(1H)-one |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
ethyl 5-amino-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-4-7(10)8(12)11-5(6)2/h4H,3,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
DGDSBNAWYBWHDL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)N)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)N)C |
Synonyme |
3-Pyridinecarboxylicacid,5-amino-1,6-dihydro-2-methyl-6-oxo-,ethylester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



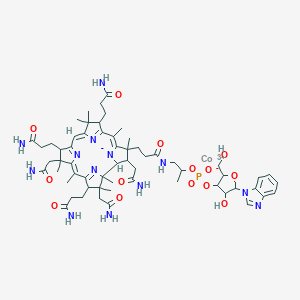
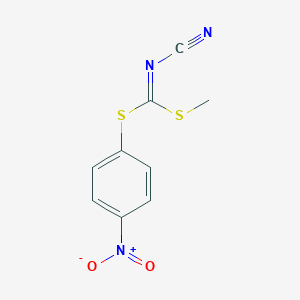
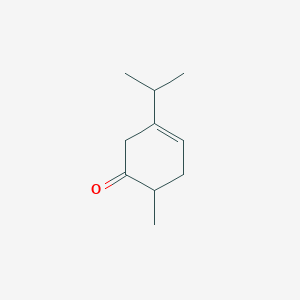
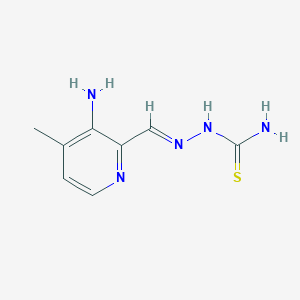
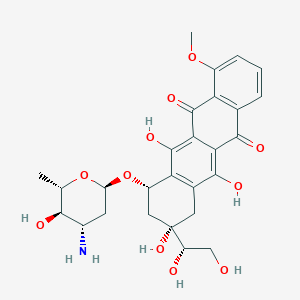
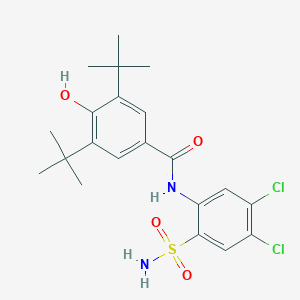
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
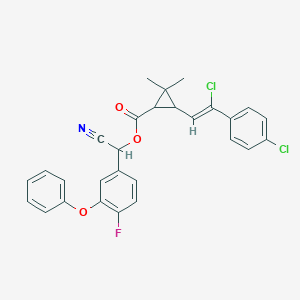
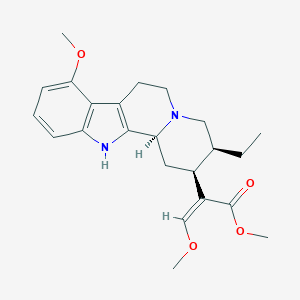
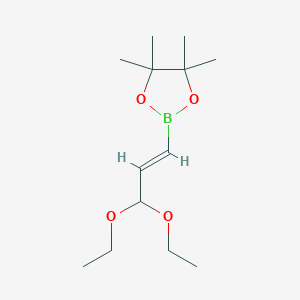

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)
![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)
